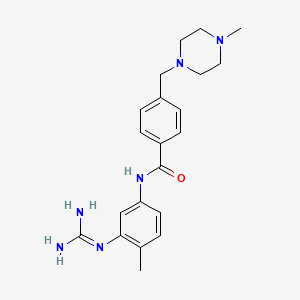

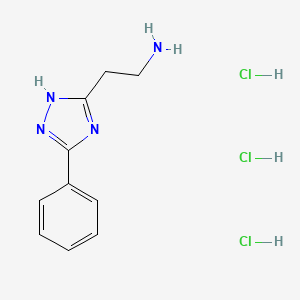

2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine

Descripción general

Descripción

“2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine” is a derivative of 1,2,4-triazole . The 1,2,4-triazole derivatives have attracted great attention among medicinal chemists due to their wide range of biological activity, good pharmacodynamic and pharmacokinetic profiles, and low toxicity .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various methods. For instance, a series of novel 1,2,4-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including “2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine”, can be confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . Triazoles are nitrogenous heterocyclic moieties and have a molecular formula of C2H3N3 .Chemical Reactions Analysis

The mechanism of interaction between [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using spectroscopic techniques. For instance, the IR absorption spectra of 10a-k were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Aplicaciones Científicas De Investigación

Analgesic and Anti-inflammatory Properties

- Some derivatives of 1,2,4-triazole, such as those described by Mosti et al. (1990), have shown notable analgesic and anti-inflammatory activities in mice and rats. These compounds were developed from (1-phenyl-1H-indazol-4-yl)acetic and [(1-phenyl-1H-indazol-4-yl)oxy]acetic acids (Mosti, L., Menozzi, G., Schenone, P., Cervo, D., Esposito, G., & Marmo, E., 1990).

Antioxidant Activities

- A study by Sancak et al. (2012) synthesized new triazole derivatives and found that some of these compounds exhibited significant antioxidant activities. This highlights the potential of these compounds in oxidative stress-related applications (Sancak, K., Ünver, Y., Ünlüer, D., Düğdü, E., & Kör, G., 2012).

Fungicidal Activity

- Mao et al. (2013) reported the synthesis of novel dihydropyrazole derivatives containing the 1,2,4-triazole moiety. These compounds displayed moderate to excellent fungicidal activity against certain agricultural pathogens (Mao, H., Song, H., & Shi, D.-Q., 2013).

Antimicrobial Agents

- Bochao et al. (2017) developed 1,2,4-triazole derivatives that showed growth inhibitory effects against certain fungi and bacteria, indicating their potential as antimicrobial agents (Bochao, L., Xinrui, L., Yumin, Z., Dawei, Z., Yang, X., & Feng, L., 2017).

Antidepressant Activity

- Radhika et al. (2011) synthesized a series of 5-aryl-1H-1,2,4-triazole-3-thiol derivatives and found that these compounds displayed antidepressant activity in mice, opening new avenues for psychiatric medication development (Radhika, C., Venkatesham, A., & Sarangapani, M., 2011).

Mecanismo De Acción

The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme . Molecular docking studies were also done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

Direcciones Futuras

Future directions for research on this compound include further evaluation of its efficacy as a PET imaging agent and its potential applications in the treatment of depression and anxiety disorders. Additionally, further investigation of possible pathways for formation of new spiro-condensed [1,2,4]triazolo [1,5-c]quinazolines, that combine two structural domains with different biological properties, could be performed .

Propiedades

IUPAC Name |

2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-7-6-9-12-10(14-13-9)8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGWIYGKBUMGKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine | |

CAS RN |

61012-39-3 | |

| Record name | 5-Phenyl-1H-1,2,4-triazole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61012-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,10-Dioxaspiro[4.5]decane-7,9-dione](/img/structure/B3029208.png)